molecular formula C15H24N6O3S B1665882 1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea CAS No. 124788-46-1

1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea

Cat. No.: B1665882
CAS No.: 124788-46-1
M. Wt: 368.5 g/mol
InChI Key: ZJGXCMUCLPBLHI-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for AY 31906 are not extensively documented in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the formation of a pyrimidinesulfonamide structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

AY 31906 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AY 31906 has several scientific research applications:

Mechanism of Action

AY 31906 exerts its effects by inhibiting electrolyte reabsorption in the ascending limb of the loop of Henle. Unlike furosemide, AY 31906 has no activity at the proximal tubule. This inhibition leads to increased excretion of sodium and chloride, resulting in diuresis. The compound is well absorbed after oral administration, with diuretic activity occurring within the first hour .

Comparison with Similar Compounds

AY 31906 is compared with other high ceiling diuretics such as furosemide. It is 1.5- and 12.3-times more potent as a natriuretic than furosemide in rats and dogs, respectively, whereas it is 0.5- and 6.1-times as potent after intravenous administration. The maximum natriuretic effect of AY 31906 in both species is similar to that observed with furosemide. At equiactive natriuretic oral doses in both species, AY 31906 produces a greater increase in the urinary ratio of sodium to potassium than furosemide, indicating a relative potassium-sparing effect .

Similar compounds include:

  • Furosemide
  • Bumetanide
  • Torsemide

These compounds share similar diuretic properties but differ in their potency, duration of action, and side effect profiles .

Properties

CAS No.

124788-46-1

Molecular Formula

C15H24N6O3S

Molecular Weight

368.5 g/mol

IUPAC Name

1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20)

InChI Key

ZJGXCMUCLPBLHI-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
AY 31906
AY-31,906

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea
Reactant of Route 2
Reactant of Route 2
1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea
Reactant of Route 3
1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea
Reactant of Route 4
1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea
Reactant of Route 5
1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea
Reactant of Route 6
1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea

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